molecular formula C6H5N5 B076735 5-(4-Pyridyl)-1H-Tetrazole CAS No. 14389-12-9

5-(4-Pyridyl)-1H-Tetrazole

Cat. No.: B076735
CAS No.: 14389-12-9
M. Wt: 147.14 g/mol
InChI Key: JMILUUVWLRKJFB-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1H-Tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a pyridyl group at the 5-position

Biochemical Analysis

Biochemical Properties

5-(4-Pyridyl)-1H-Tetrazole has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of porphyrins, which are compounds with significant optoelectronic properties

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal dynamics can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels. The specific metabolic pathways involved can vary depending on the specific biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms can vary depending on the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Pyridyl)-1H-Tetrazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 4-cyanopyridine with sodium azide under acidic conditions, leading to the formation of the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Pyridyl)-1H-Tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.

    Coordination Reactions: The nitrogen atoms in the tetrazole ring can coordinate with metal ions, forming metal-organic frameworks (MOFs) and other coordination complexes.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coordination Reactions: Metal salts such as copper(II) chloride (CuCl2) or zinc(II) acetate (Zn(OAc)2) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include substituted tetrazoles, metal-tetrazole complexes, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-(4-Pyridyl)-1H-Tetrazole is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to coordinate with metal ions makes it a candidate for developing metal-based drugs with enhanced therapeutic properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also investigated for its potential use in explosives and propellants, given the high nitrogen content of the tetrazole ring.

Comparison with Similar Compounds

    4-(4-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 4-position.

    5-(3-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 3-position.

    5-(2-Pyridyl)-1H-Tetrazole: Similar structure but with the pyridyl group at the 2-position.

Uniqueness: 5-(4-Pyridyl)-1H-Tetrazole is unique due to the specific positioning of the pyridyl group, which influences its reactivity and coordination behavior. This positioning allows for distinct interactions with metal ions and other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMILUUVWLRKJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333101
Record name 5-(4-Pyridyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14389-12-9
Record name 5-(4-Pyridyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14389-12-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(4-Pyridyl)-1H-Tetrazole unique as a building block for coordination polymers?

A1: this compound possesses two distinct nitrogen-containing functional groups: a pyridine ring and a tetrazole ring. [, , , ] This bifunctionality enables it to act as a bridging ligand, coordinating to metal ions through different nitrogen atoms and forming diverse structures, from 1D chains to complex 3D networks. [, , ] The ability to tailor the structural features of the resulting coordination polymers makes 4-Hptz attractive for various applications.

Q2: What kind of structures can be formed using this compound, and how does this influence their properties?

A2: Research demonstrates that this compound can generate a variety of architectures. For instance, researchers synthesized a 3D supramolecular framework where 2D layers interconnected through 4-Hptz ligands. [] In another study, 4-Hptz facilitated the creation of 1D copper-organic chains that, when combined with polyoxoanions, yielded a 2D coordination polymer. [] The structural diversity achieved with 4-Hptz directly influences the properties of the resulting coordination polymers, impacting their potential applications in areas like catalysis and gas sorption. [, ]

Q3: Can you provide an example of how this compound has been used to create a material with specific properties?

A3: One study successfully synthesized a zinc-based coordination polymer, [Zn3(ptz)2(hpa)2]n, incorporating this compound and 2-hydroxy-2-phenylacetic acid. [] This specific coordination polymer exhibited intense, red-shifted emissions in the visible region at room temperature, suggesting potential applications in luminescent materials. []

Q4: How does the position of the nitrogen donor site on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands influence the resulting structure?

A4: Research suggests that changing the position of the nitrogen donor site from the 2-position to the 4-position on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands significantly impacts the structural features of the resulting compounds. [] For instance, while the 2-pyridyl isomer led to the formation of multinuclear copper clusters, the 4-pyridyl isomer facilitated the construction of infinite 1D silver-organic chains. [] This difference highlights the importance of ligand design in controlling the final architecture of coordination polymers.

Q5: Beyond structural diversity, what other functional properties have been observed in coordination polymers incorporating this compound?

A5: Studies have shown that this compound-based coordination polymers can exhibit promising catalytic activity. For example, several compounds have demonstrated effectiveness in catalyzing the oxidation of sulfides and alcohols. [, ] These findings highlight the potential of 4-Hptz-based materials in developing efficient and selective catalysts for organic reactions.

Q6: Are there any computational studies exploring the properties and potential applications of this compound and its derivatives?

A6: While the provided abstracts do not detail specific computational studies, computational chemistry techniques like Density Functional Theory (DFT) could be employed to model and predict the structural, electronic, and catalytic properties of this compound-based coordination polymers. Such studies could provide valuable insights for designing new materials with tailored properties for specific applications.

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